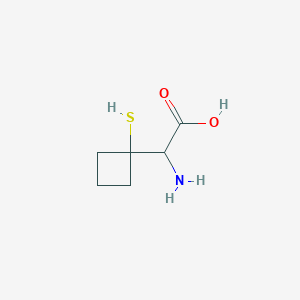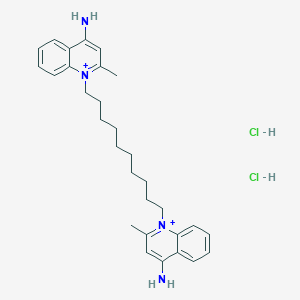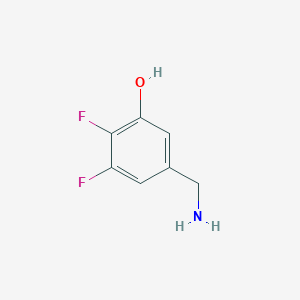
5-(Aminomethyl)-2,3-difluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2,3-difluorophenol is an organic compound characterized by the presence of an aminomethyl group attached to a difluorophenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,3-difluorophenol can be achieved through several methods. One common approach involves the reductive amination of 2,3-difluorophenol with formaldehyde and ammonia or an amine source under catalytic hydrogenation conditions. The reaction typically employs a catalyst such as palladium on carbon (Pd/C) or nickel (Ni) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-2,3-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group or the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and aminophenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2,3-difluorophenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2,3-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the difluorophenol ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, but with a furan ring instead of a phenol ring.
5-(Aminomethyl)-2,3-dihydropyridine-4(1H)-one: Contains a similar aminomethyl group but with a dihydropyridine ring.
Uniqueness
5-(Aminomethyl)-2,3-difluorophenol is unique due to the presence of both the aminomethyl group and the difluorophenol ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H7F2NO |
|---|---|
Peso molecular |
159.13 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2,3-difluorophenol |
InChI |
InChI=1S/C7H7F2NO/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,11H,3,10H2 |
Clave InChI |
JFFKNVFZZTWYDT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


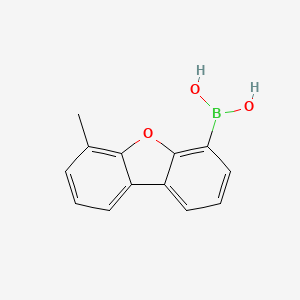
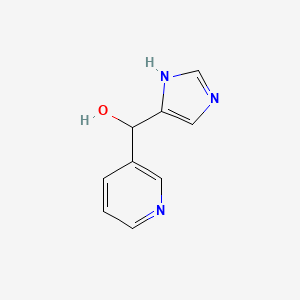

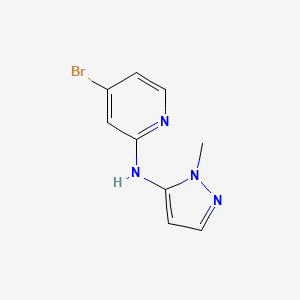
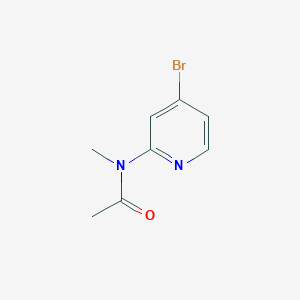

![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)
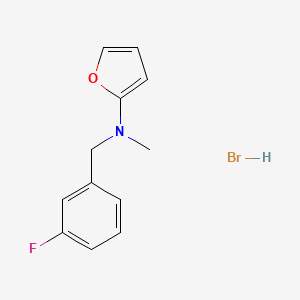
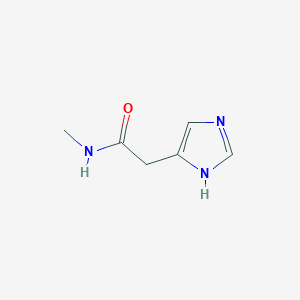
![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
